molecular formula C10H11FO2 B2571400 Methyl 3-(3-fluorophenyl)propanoate CAS No. 425704-52-5

Methyl 3-(3-fluorophenyl)propanoate

Cat. No.: B2571400
CAS No.: 425704-52-5
M. Wt: 182.194
InChI Key: ZZUWMASGVAWMSC-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)propanoate is an organic compound featuring a phenyl ring substituted with a fluorine atom at the meta position and a propanoate ester group. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. Derivatives of this compound, such as methyl 3-{[(3-chloroanilino)carbonyl]amino}-3-(3-fluorophenyl)propanoate (CAS: 439121-10-5), have been synthesized for applications in drug discovery, particularly targeting enzyme inhibition or receptor modulation . Additionally, enantiomerically pure derivatives, like ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS: 1821827-13-7), highlight its role in chiral chemistry and medicinal chemistry research .

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWMASGVAWMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-fluorophenyl)propanoate can be synthesized through esterification of 3-fluorophenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(3-fluorophenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(3-fluorophenyl)propanoate depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In pharmaceuticals, its mechanism may involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Methyl 3-(Substituted Phenyl)Propanoates

Compound Name Substituent(s) Melting Point (°C) Yield (%) Key Applications/Notes References
Methyl 3-(3-fluorophenyl)propanoate 3-Fluoro Not reported Not reported Intermediate in chiral synthesis (e.g., %ee = 100% via asymmetric reduction)
Methyl 3-(4-methylphenyl)propanoate 4-Methyl 35–36 84 Bioactive compound synthesis
Methyl 3-(4-nitrophenyl)propanoate 4-Nitro 73–74 80 Precursor for nitro-group transformations
Methyl 3-(2-nitrophenyl)propanoate 2-Nitro 55–56 76 Intermediate in heterocyclic chemistry
Methyl 3-(4-hydroxyphenyl)propanoate 4-Hydroxy 39–40 51 Antioxidant and enzyme inhibitor studies
Methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoate Chromenone core Not reported 45–80.9 Multicomponent synthesis for flavonoid analogs


Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, fluoro) lower melting points compared to electron-donating groups (e.g., methyl, hydroxy) due to reduced intermolecular interactions .
  • Synthetic Efficiency: Asymmetric reduction of methyl 3-(3-fluorophenyl)-3-oxopropanoate achieves 100% enantiomeric excess (%ee), outperforming conventional methods for chiral centers .
Reactivity and Functionalization
  • Fluorine Substitution: The 3-fluoro group enhances metabolic stability and binding affinity in drug candidates compared to non-halogenated analogs (e.g., methyl 3-phenylpropanoate) .
  • Nitro Group Transformations: Methyl 3-(4-nitrophenyl)propanoate serves as a versatile intermediate for reduction to amines or coupling reactions, unlike the less reactive methyl 3-(4-methylphenyl)propanoate .
  • Hydroxy and Methoxy Derivatives: Methyl 3-(4-hydroxyphenyl)propanoate exhibits antioxidant activity, while methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate (isolated from Ficus stenophylla) demonstrates natural product-derived bioactivity .
Industrial and Natural Occurrence
  • Pharmaceutical Intermediates: this compound derivatives are pivotal in synthesizing protease inhibitors and kinase modulators .
  • Natural Analogs: Unlike synthetic fluorinated esters, natural propanoates (e.g., methyl 3-(methylthio)propanoate in pineapple) are aroma-active compounds, highlighting divergent applications in flavor vs. pharma industries .

Biological Activity

Methyl 3-(3-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. The presence of a fluorine atom on the phenyl ring is known to enhance the pharmacological properties of compounds, making them valuable in drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₁FNO₂ and a molecular weight of approximately 185.19 g/mol. The compound typically appears as a colorless to pale yellow liquid and possesses a chiral center, which may influence its biological activity.

Key Characteristics:

  • Molecular Formula: C₉H₁₁FNO₂
  • Molecular Weight: 185.19 g/mol
  • Appearance: Colorless to pale yellow liquid
  • Chirality: Contains a chiral center

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom enhances hydrophobic interactions with target proteins, which can modulate their activity. The amino group present in the structure allows for hydrogen bonding with active sites on enzymes, potentially leading to significant pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity: Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties: Preliminary data indicate that it may possess analgesic effects, providing relief from pain.
  • Antimicrobial Activity: Some derivatives of similar structures have demonstrated antimicrobial properties, warranting further investigation into this aspect for this compound.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in pro-inflammatory cytokines when administered at specific dosages, highlighting its potential as an anti-inflammatory agent .

Study 2: Analgesic Properties

In another investigation focusing on pain relief, researchers evaluated the analgesic properties through behavioral assays in rodents. The findings suggested that this compound could effectively alleviate pain responses comparable to standard analgesics .

Study 3: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various derivatives related to this compound against common bacterial strains. Results indicated promising activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 2-amino-3-(4-chlorophenyl)propanoateC₁₀H₁₂ClNO₂Lacks fluorine substituent; different biological activity
Methyl (S)-2-amino-3-(4-fluorophenyl)propanoateC₁₀H₁₂FNO₂Contains fluorine but lacks chlorine; varied pharmacological properties
Methyl (R)-2-amino-3-(4-fluorophenyl)propanoateC₉H₁₁FNO₂Different stereochemistry may influence biological activity

The unique combination of functional groups in this compound differentiates it from these similar compounds, potentially affecting its interaction with biological targets.

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